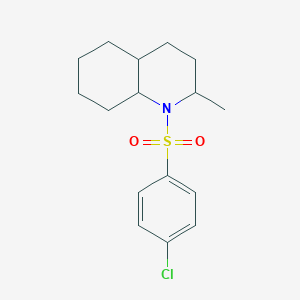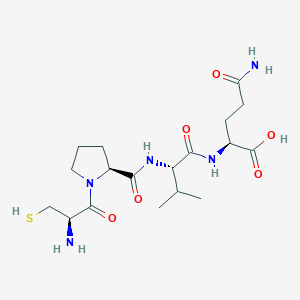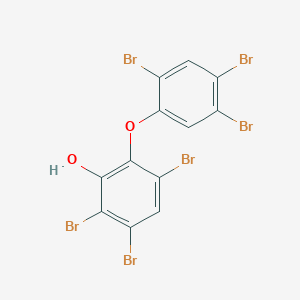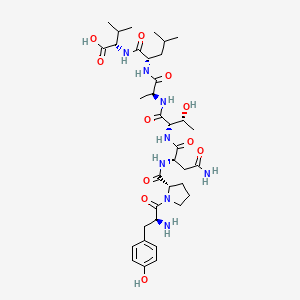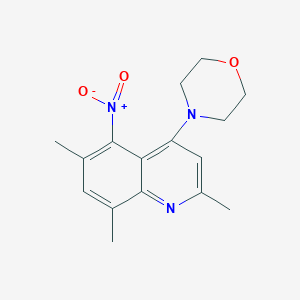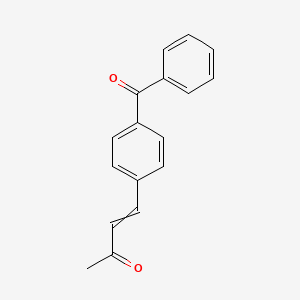
4-(4-Benzoylphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzoylphenyl)but-3-en-2-one is an organic compound with the molecular formula C17H16O2. It is a type of chalcone, which is a class of organic compounds with the structure of 1,3-diphenyl-2-propen-1-one. Chalcones are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)but-3-en-2-one can be achieved through several methods. One common method involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically takes place in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Another method involves the use of a Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the desired product. This method requires careful control of reaction conditions, including the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzoylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzoylphenyl)but-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Benzoylphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Benzoylphenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-Phenyl-3-buten-2-one: A structurally similar compound with different biological activities and applications.
Benzalacetone: Another chalcone derivative with distinct chemical properties and uses.
Benzylideneacetone: A related compound with similar synthetic routes and reaction conditions.
These compounds share some structural similarities but differ in their specific chemical properties, reactivity, and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
921206-09-9 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-(4-benzoylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C17H14O2/c1-13(18)7-8-14-9-11-16(12-10-14)17(19)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI-Schlüssel |
CSIDQBARSIMVGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
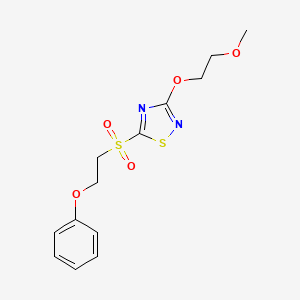

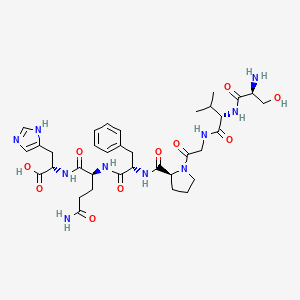

![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

